HDAC3 Inhibitory Activity: 3-Amino-N-(tert-butyl)benzamide vs. Potent HDAC3 Inhibitor Reference
3-Amino-N-(tert-butyl)benzamide demonstrates weak to modest inhibitory activity against human HDAC3, with an IC₅₀ of 5.70 × 10³ nM (5.7 μM) [1]. This value contrasts sharply with the potent HDAC3-selective benzamide derivative N-(2-aminophenyl)benzamide 24a, which exhibits an IC₅₀ of 12 nM against HDAC3-NCoR1 complex, representing a >475-fold difference in potency .
| Evidence Dimension | Inhibitory potency (IC₅₀) against human HDAC3 |
|---|---|
| Target Compound Data | 5.70 × 10³ nM (5.7 μM) |
| Comparator Or Baseline | N-(2-aminophenyl)benzamide 24a: 12 nM |
| Quantified Difference | >475-fold higher IC₅₀ (lower potency) |
| Conditions | Target compound: human recombinant His₆-tagged and GST-fused HDAC3 expressed in insect High5 cells using Ac-Lys-Tyr-Lys(ε-acetyl)-AMC substrate [1]; Comparator: HDAC3-NCoR1 complex enzymatic assay |
Why This Matters
This quantitative disparity defines the compound's appropriate role: not as a potent HDAC3 inhibitor, but as a useful low-potency control, negative reference compound, or synthetic scaffold for potency optimization via derivatization.
- [1] BindingDB. CHEMBL2046621: 3-Amino-N-(tert-butyl)benzamide HDAC3 IC50 = 5.70E+3 nM. Chinese Academy of Sciences curated data. Accessed 2026-04-19. View Source
